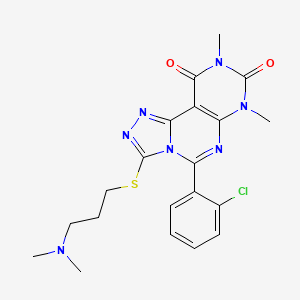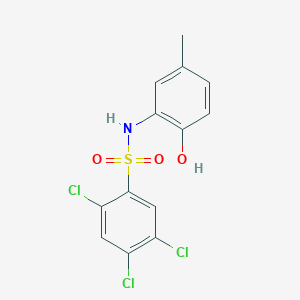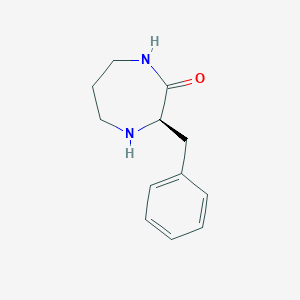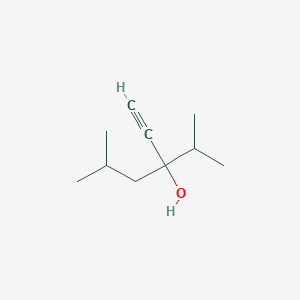![molecular formula C11H10N4O4S B12623745 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is an organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylketimines. This method has been shown to produce optically active sulfahydantoins with high enantiomeric excess (up to 98%) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes in large-scale synthesis is a common approach in the pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation of cyclic N-sulfonylketimines produces optically active sulfahydantoins .
Applications De Recherche Scientifique
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein tyrosine phosphatase enzymes, which play a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5-Thiadiazolidin-3-one, 5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthalenyl]-, 1,1-dioxide
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein tyrosine phosphatase enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H10N4O4S |
|---|---|
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C11H10N4O4S/c16-10-2-1-7(8-4-12-13-5-8)3-9(10)15-6-11(17)14-20(15,18)19/h1-5,16H,6H2,(H,12,13)(H,14,17) |
Clé InChI |
AWJCGCGVPLYIEF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CNN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)

![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)

![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)
![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)

![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)



